4-Methyl-2H-1,4-benzoxazin-3(4H)-one
CAS No.: 21744-84-3
Cat. No.: VC21300011
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21744-84-3 |
---|---|
Molecular Formula | C9H9NO2 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | 4-methyl-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C9H9NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 |
Standard InChI Key | DBJMEBUKQVZWMD-UHFFFAOYSA-N |
SMILES | CN1C(=O)COC2=CC=CC=C21 |
Canonical SMILES | CN1C(=O)COC2=CC=CC=C21 |
Introduction
Physical and Chemical Properties
Chemical Properties and Structural Data
Table 1 presents the estimated chemical properties of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one compared with the parent compound.
Property | Parent Compound (2H-1,4-benzoxazin-3(4H)-one) | 4-Methyl Derivative (estimated) |
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Molecular Formula | C₈H₇NO₂ | C₉H₉NO₂ |
Molecular Weight | 149.15 | 163.18 |
Melting Point | 173-175°C | Expected to be different due to N-methyl substitution |
Boiling Point | 337.7±31.0°C (Predicted) | Expected to be higher |
UV Absorption | λmax 286nm (EtOH) | Similar absorption pattern expected |
Appearance | White to yellow to tan | Likely similar |
Solubility | Soluble in methanol (25mg/mL) | Expected to be similar or slightly increased in organic solvents |
The N-methyl substitution would likely affect the compound's hydrogen bonding capabilities, potentially altering its solubility profile and melting point compared to the parent compound.
Synthesis Methods
General Synthetic Approaches for Benzoxazinones
The synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one can be approached through several established methods for benzoxazinone derivatives, with appropriate modifications to introduce the N-methyl group.
One-Step Synthesis from 2-Aminophenol
A common synthetic method for the parent compound involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate . For the 4-methyl derivative, subsequent N-methylation would be required, or alternatively, starting with N-methyl-2-aminophenol.
Two-Step Process via O-Alkylation
Another approach involves a two-step process: first, O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by catalytic reductive cyclization of the obtained 2-nitro ester intermediates . This "green" synthesis approach has been used to create various 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, and could potentially be adapted for 4-methyl derivatives through appropriate substrate selection or post-synthesis modification.
Smiles Rearrangement Approach
An efficient synthesis of various 1,4-benzoxazinone derivatives has been demonstrated using Smiles rearrangement starting from different substituted 2-chloro phenols . This approach could be modified to introduce the methyl group at the N-4 position, either through starting material selection or subsequent methylation.
Characterization Techniques
Complete characterization of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one would typically involve:
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NMR spectroscopy (¹H and ¹³C NMR)
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Mass spectrometry
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Infrared spectroscopy
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Elemental analysis
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X-ray crystallography (for solid-state structure)
Based on related compounds, the ¹H NMR spectrum would likely show characteristic signals for the methyl group at the N-4 position (approximately δ 2.8-3.2 ppm), the methylene group at C-2 (approximately δ 4.5-4.7 ppm), and the aromatic protons (δ 6.7-7.2 ppm) .
Biological Activity and Applications
Use as a Chemical Building Block
2H-1,4-Benzoxazin-3(4H)-one is described as a heterocyclic building block for various natural and synthetic organic compounds . Similarly, 4-Methyl-2H-1,4-benzoxazin-3(4H)-one could serve as an important intermediate in the synthesis of more complex compounds, particularly those requiring N-methylated benzoxazinone components.
Structure-Activity Relationships
Effect of N-Methylation
This comparison highlights the structural diversity within the benzoxazinone family and how different substitution patterns can lead to varied physical and biological properties.
Future Research Directions
Synthesis Optimization
Future research could focus on developing optimized synthetic routes specifically for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, potentially exploring:
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Single-step methods starting from appropriately N-methylated precursors
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Green chemistry approaches to improve yield and reduce environmental impact
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Stereoselective synthesis if applicable
Biological Activity Screening
Comprehensive screening of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one for various biological activities would be valuable, particularly focusing on:
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Antifungal activity against various agricultural and human pathogens
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Potential pharmaceutical applications based on the known activities of related compounds
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Comparison with other N-substituted derivatives to establish structure-activity relationships
Material Science Applications
Investigation of potential applications in material science could explore:
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Incorporation into polymers or coatings
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Use as a building block for more complex materials
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Utilization of any unique physical properties for specialized applications
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